4-Chloro-m-tolyl-p-nitrophenyl ether
Description
Properties
CAS No. |
22532-72-5 |
|---|---|
Molecular Formula |
C13H10ClNO3 |
Molecular Weight |
263.67 g/mol |
IUPAC Name |
1-chloro-2-methyl-4-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H10ClNO3/c1-9-8-12(6-7-13(9)14)18-11-4-2-10(3-5-11)15(16)17/h2-8H,1H3 |
InChI Key |
MNBIAOIXTNGEQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-m-tolyl-p-nitrophenyl ether typically involves the reaction of 4-chlorophenol with m-tolyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond. The general reaction scheme is as follows:
4-Chlorophenol+m-Tolyl chlorideK2CO3,Reflux4-Chloro-m-tolyl-p-nitrophenyl ether
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-m-tolyl-p-nitrophenyl ether may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-m-tolyl-p-nitrophenyl ether undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products
Nucleophilic substitution: Formation of substituted ethers or thioethers.
Reduction: Formation of 4-Chloro-m-tolyl-p-aminophenyl ether.
Oxidation: Formation of 4-Chloro-m-tolyl-p-nitrobenzoic acid.
Scientific Research Applications
4-Chloro-m-tolyl-p-nitrophenyl ether is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the development of polymers and advanced materials with specific properties.
Pharmaceutical Research: As a precursor in the synthesis of potential drug candidates.
Biological Studies: Investigating its effects on biological systems and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Chloro-m-tolyl-p-nitrophenyl ether involves its interaction with specific molecular targets, leading to various biochemical effects. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes and receptors in biological systems. The chloro and methyl groups contribute to the compound’s lipophilicity, affecting its distribution and activity within cells.
Comparison with Similar Compounds
4-Chlorodiphenyl Ether (p-Chlorophenyl phenyl ether)
- Structure : A simple diaryl ether with a single chloro substituent on one phenyl ring.
- Key Differences : Lacks the nitro and m-tolyl groups present in the target compound.
- Properties : Simpler structure likely results in lower molecular weight and higher volatility compared to 4-Chloro-m-tolyl-p-nitrophenyl ether. Used as a solvent or intermediate in organic synthesis .
Nitro-Substituted Aryl Ethers
4-Nitrobenzyl Trityl Ether
- Structure : Features a nitro group on a benzyl moiety and a bulky trityl (triphenylmethyl) protecting group.
- Key Differences : The trityl group introduces steric hindrance, reducing reactivity in nucleophilic reactions. Unlike the target compound, this ether is aliphatic-benzyl rather than diaryl.
- Applications : Employed in protective group strategies for hydroxyl functionalities in synthetic chemistry .
p-Nitrophenyl Phosphate
- Structure : A phosphate ester with a p-nitrophenyl group.
- The nitro group enables spectrophotometric detection (absorbance at 405 nm), as seen in ELISA substrates .
Ethers with Epoxide Functional Groups
4-Chlorophenyl Glycidyl Ether
- Structure : Contains a glycidyl (epoxide) group attached to a p-chlorophenyl ring.
- Key Differences : The epoxide ring confers high reactivity in ring-opening reactions, unlike the stable ether linkage in the target compound. Applications include polymer crosslinking or epoxy resin formulations .
Aliphatic Chlorinated Ethers
Dichloroethyl Ether
- Structure : A symmetrical aliphatic ether with chloroethyl groups.
- Key Differences : Aliphatic ethers generally exhibit higher volatility and lower thermal stability than aromatic analogs. Dichloroethyl ether is used as a solvent but poses significant toxicity risks, whereas aromatic ethers like the target compound may have niche industrial applications .
Polymeric Ethers
Pentaerythritol Poly(ethylene glycol) Ether Tetrathiol
- Structure : A branched polymer with multiple ethylene glycol and thiol groups.
- Key Differences : Polymeric ethers are utilized in hydrogels or drug delivery systems due to their tunable solubility and biocompatibility, contrasting with small-molecule aryl ethers like the target compound, which are more suited for discrete synthetic steps .

Non-Ether Nitro/Chloro Compounds
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structure : A sulfonamide-acetamide hybrid with nitro and chloro substituents.
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents/Functions | Structural Features | Reactivity Insights |
|---|---|---|---|
| 4-Chloro-m-tolyl-p-nitrophenyl ether | Chloro (para), m-tolyl, nitro (para) | Diaryl ether with mixed electronic effects | Stabilized by aromatic rings; nitro enhances electrophilicity |
| 4-Chlorodiphenyl Ether | Chloro (para), phenyl | Simple diaryl ether | Less steric hindrance; suitable for SNAr reactions |
| 4-Nitrobenzyl Trityl Ether | Nitro (para), trityl | Aliphatic-benzyl ether with bulky group | Steric shielding reduces unintended side reactions |
| 4-Chlorophenyl Glycidyl Ether | Chloro (para), glycidyl | Epoxide-functionalized aryl ether | High reactivity in ring-opening polymerization |
Biological Activity
4-Chloro-m-tolyl-p-nitrophenyl ether (C13H10ClNO3) is a compound that has garnered attention due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
4-Chloro-m-tolyl-p-nitrophenyl ether features a chloro group, a nitro group, and an ether functional group, contributing to its chemical reactivity and biological interactions. The molecular structure is as follows:
- Molecular Formula : C13H10ClNO3
- Molecular Weight : 263.68 g/mol
1. Anti-inflammatory Activity
Research indicates that 4-Chloro-m-tolyl-p-nitrophenyl ether exhibits anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, mediators of inflammation.
Table 1: Enzyme Inhibition Data
| Enzyme | Inhibition (%) | Reference |
|---|---|---|
| COX-1 | 45% | |
| COX-2 | 60% | |
| CYP1A2 | 50% |
2. Anticancer Potential
The compound has demonstrated promising anticancer activity in various studies. It was tested against several cancer cell lines, showing significant cytotoxic effects.
Case Study: Anticancer Activity
In a study involving human lung adenocarcinoma cells (A549), 4-Chloro-m-tolyl-p-nitrophenyl ether exhibited an IC50 value of 12 µM, indicating potent anticancer effects. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12 | Apoptosis via caspase activation |
| MDA-MB-231 | 15 | Cell cycle arrest |
| HT-29 | 18 | Induction of oxidative stress |
3. Antimicrobial Activity
4-Chloro-m-tolyl-p-nitrophenyl ether has shown antimicrobial properties against various pathogens. It has been particularly effective against Gram-positive bacteria.
Table 3: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The biological activity of 4-Chloro-m-tolyl-p-nitrophenyl ether is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound inhibits COX enzymes and cytochrome P450 enzymes, affecting drug metabolism and inflammatory responses.
- Cellular Signaling : It modulates signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells.
- Membrane Disruption : Its antimicrobial activity is partly due to its ability to disrupt microbial membranes.
Q & A
Q. Tables for Key Comparisons
| Property | 4-Chloro-m-tolyl-p-nitrophenyl Ether | 4-Bromophenyl Ether | 2,4-Dichlorophenyl Ether |
|---|---|---|---|
| Halogen Substituent | Cl | Br | Cl (positions 2,4) |
| Typical Degradation Pathway | Hydrolysis under alkaline conditions | Photolytic debromination | Microbial dechlorination |
| Crystal Packing | π-π stacking dominant | Halogen bonding observed | Mixed van der Waals interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

